REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[CH2:14][N+:15](=[O:16])[O-:17])[cH:9][cH:10]1.[C:20](=[O:21])([OH:22])[O-:23].[CH3:25][CH2:26][OH:27].[ClH:18].[Na+:24].[OH2:19]>>[NH2:4][c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[CH2:14][N+:15](=[O:16])[O-:17])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(S(=O)(=O)C[N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1ccc(S(=O)(=O)C[N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |